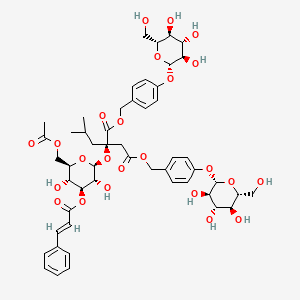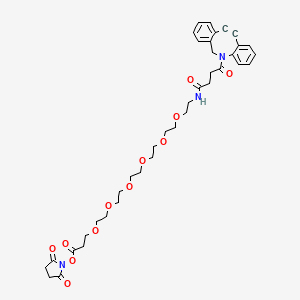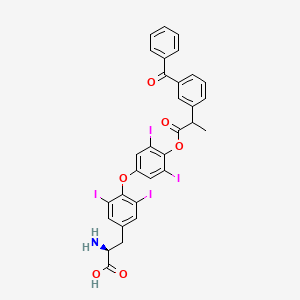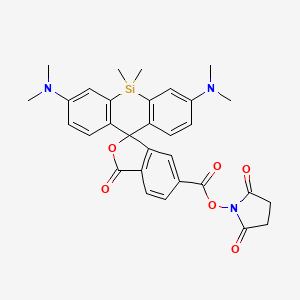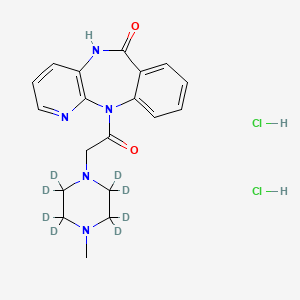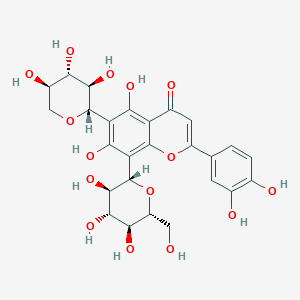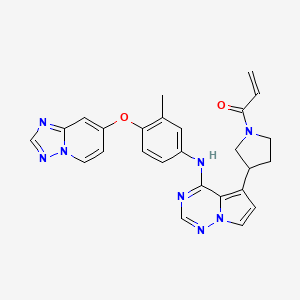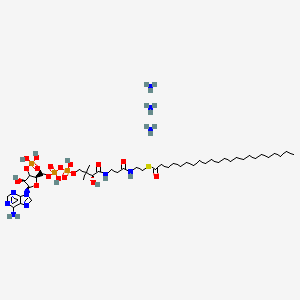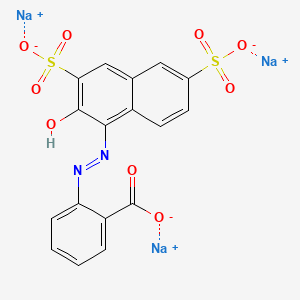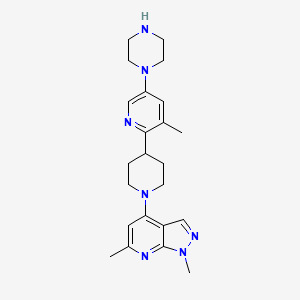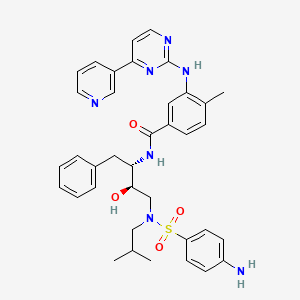
HIV-1 protease-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-9 is a compound that acts as an inhibitor of the HIV-1 protease enzyme. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), which is responsible for the maturation of viral proteins. By inhibiting this enzyme, this compound prevents the virus from replicating and producing infectious particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease inhibitors, including HIV-1 protease-IN-9, typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of isobutylamine with acetonitrile at 80°C for 6 hours.
Introduction of functional groups: Aryl sulfonyl chloride is reacted with diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at 0°C to room temperature for 3-5 hours.
Deprotection: The compound is treated with a mixture of dichloromethane and trifluoroacetic acid at 0°C to room temperature for 3 hours.
Hydrogenation: The compound is subjected to hydrogen gas at 50 psi in the presence of 10% palladium on carbon in methanol at room temperature for 2 hours.
Industrial Production Methods
Industrial production of HIV-1 protease inhibitors often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 protease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include aryl sulfonyl chlorides and diisopropylethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
Applications De Recherche Scientifique
HIV-1 protease-IN-9 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Used to study the life cycle of HIV and the role of protease in viral maturation.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Used in the development of new antiretroviral drugs and in the study of drug resistance mechanisms
Mécanisme D'action
HIV-1 protease-IN-9 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the enzyme from cleaving viral polyproteins into mature proteins. This inhibition disrupts the viral life cycle and prevents the production of infectious viral particles. The molecular targets involved include the catalytic residues of the protease enzyme, such as aspartate, threonine, and glycine .
Comparaison Avec Des Composés Similaires
HIV-1 protease-IN-9 is unique compared to other HIV-1 protease inhibitors due to its specific binding affinity and resistance profile. Similar compounds include:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, resistance profiles, and side effects .
Propriétés
Formule moléculaire |
C37H41N7O4S |
|---|---|
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C37H41N7O4S/c1-25(2)23-44(49(47,48)31-15-13-30(38)14-16-31)24-35(45)34(20-27-8-5-4-6-9-27)41-36(46)28-12-11-26(3)33(21-28)43-37-40-19-17-32(42-37)29-10-7-18-39-22-29/h4-19,21-22,25,34-35,45H,20,23-24,38H2,1-3H3,(H,41,46)(H,40,42,43)/t34-,35+/m0/s1 |
Clé InChI |
RKIVUCDKNNHGHG-OIDHKYIRSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


